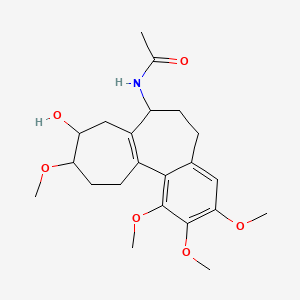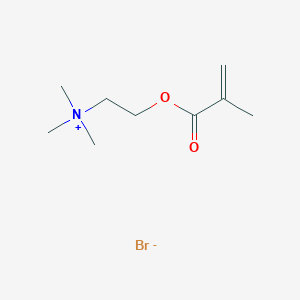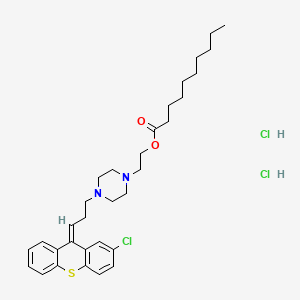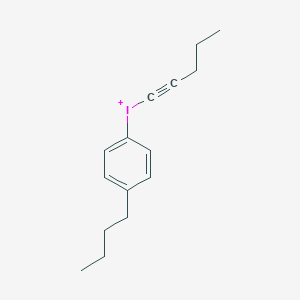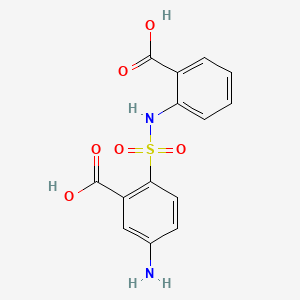![molecular formula C15H12Br4O2 B13787380 2,2'-Isopropylidenebis[4,6-dibromophenol] CAS No. 97890-15-8](/img/structure/B13787380.png)
2,2'-Isopropylidenebis[4,6-dibromophenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Isopropylidenebis[4,6-dibromophenol] is a brominated flame retardant commonly used in various industrial applications. It is known for its effectiveness in reducing the flammability of materials, making it a valuable compound in the production of plastics, electronics, and textiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Isopropylidenebis[4,6-dibromophenol] typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine compound under controlled conditions. The process involves the following steps:
- Dissolution of bisphenol A in a suitable solvent.
- Addition of the brominating agent to the solution.
- Control of temperature and reaction time to ensure complete bromination.
- Purification of the product through recrystallization or other methods.
Industrial Production Methods
Industrial production of 2,2’-Isopropylidenebis[4,6-dibromophenol] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,2’-Isopropylidenebis[4,6-dibromophenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of brominated quinones and other oxidation products.
Reduction: Formation of less brominated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,2’-Isopropylidenebis[4,6-dibromophenol] has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated phenols.
Industry: Widely used as a flame retardant in the production of plastics, electronics, and textiles.
Mechanism of Action
The mechanism of action of 2,2’-Isopropylidenebis[4,6-dibromophenol] as a flame retardant involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by reacting with free radicals, thereby slowing down or stopping the flame propagation. The compound’s molecular targets include the reactive species involved in the combustion process, and its pathways involve the formation of stable brominated products that inhibit further combustion.
Comparison with Similar Compounds
2,2’-Isopropylidenebis[4,6-dibromophenol] can be compared with other brominated flame retardants such as:
Tetrabromobisphenol A: Similar in structure but with different bromination patterns.
Hexabromocyclododecane: A cyclic brominated flame retardant with different applications.
Decabromodiphenyl ether: Another widely used brominated flame retardant with a different molecular structure.
The uniqueness of 2,2’-Isopropylidenebis[4,6-dibromophenol] lies in its specific bromination pattern and its effectiveness in various applications, particularly in the production of flame-retardant materials.
Properties
CAS No. |
97890-15-8 |
|---|---|
Molecular Formula |
C15H12Br4O2 |
Molecular Weight |
543.9 g/mol |
IUPAC Name |
2,4-dibromo-6-[2-(3,5-dibromo-2-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,9-3-7(16)5-11(18)13(9)20)10-4-8(17)6-12(19)14(10)21/h3-6,20-21H,1-2H3 |
InChI Key |
IKFALGJPNJYZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC(=C1)Br)Br)O)C2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


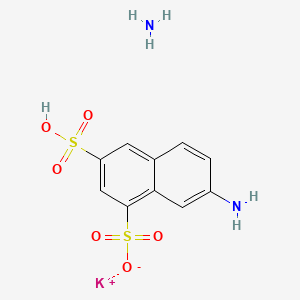


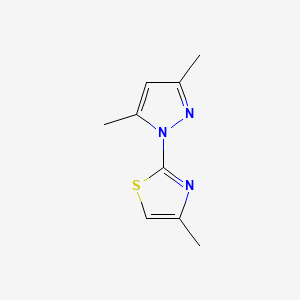

![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
